molecular formula C24H18FN5O3S B12141676 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-(3-pyridylmethyl)-1,6-dihydro pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one

3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-(3-pyridylmethyl)-1,6-dihydro pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one

Cat. No.: B12141676
M. Wt: 475.5 g/mol
InChI Key: QTGOFGZJQCUBGX-UHFFFAOYSA-N
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Description

“3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-(3-pyridylmethyl)-1,6-dihydro pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique arrangement of pyridine and pyrimidine rings, which are fused together and substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-(3-pyridylmethyl)-1,6-dihydro pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrimidine precursors, followed by their fusion and subsequent functionalization. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

“3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-(3-pyridylmethyl)-1,6-dihydro pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of “3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-(3-pyridylmethyl)-1,6-dihydro pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure suggests that it may interact with multiple pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-(3-pyridylmethyl)-1,6-dihydro pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one” include other heterocyclic compounds with fused ring systems, such as:

    Pyridopyrimidines: Compounds with fused pyridine and pyrimidine rings.

    Quinolines: Compounds with fused benzene and pyridine rings.

    Isoquinolines: Compounds with fused benzene and pyridine rings in a different arrangement.

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. These features may make it particularly valuable for certain applications, such as targeted drug design or the development of specialized materials.

Properties

Molecular Formula

C24H18FN5O3S

Molecular Weight

475.5 g/mol

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H18FN5O3S/c1-15-4-3-11-29-22(15)28-23-19(24(29)31)12-20(34(32,33)18-8-6-17(25)7-9-18)21(26)30(23)14-16-5-2-10-27-13-16/h2-13,26H,14H2,1H3

InChI Key

QTGOFGZJQCUBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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